3-Cyclopentyl-1H-indazole
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-cyclopentyl-2H-indazole |
InChI |
InChI=1S/C12H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11(10)13-14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) |
InChI Key |
ZVDCCGTVPZJIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C3C=CC=CC3=NN2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that indazole derivatives, including 3-Cyclopentyl-1H-indazole, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and promote apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce cell cycle arrest at the G0–G1 phase, effectively halting the proliferation of cancer cells.
Case Study:
A study evaluating the cytotoxic effects of indazole derivatives found that certain analogs exhibited IC50 values below 1 µM against multiple cancer cell lines, suggesting their potential as effective anticancer agents .
Anti-inflammatory Properties
3-Cyclopentyl-1H-indazole has been investigated for its anti-inflammatory effects, particularly through the inhibition of Janus kinases (JAKs). This mechanism is relevant for treating chronic inflammatory conditions such as rheumatoid arthritis .
Case Study:
In vivo studies demonstrated that indazole derivatives significantly reduced inflammation markers in animal models, correlating with the downregulation of pro-inflammatory cytokines .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Indazole derivatives have been evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The unique structure of 3-Cyclopentyl-1H-indazole may enhance its interaction with bacterial targets, leading to effective inhibition .
Case Study:
Research on related compounds revealed significant antibacterial activity against MRSA and other pathogens, emphasizing the potential of indazole derivatives in combating antibiotic resistance .
Comparison with Similar Compounds
Comparative Analysis with Similar Indazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of indazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- 3-Cyclopentyl-1H-indazole remains underexplored compared to its analogs.
- Contradictions in Applications : While some indazoles (e.g., ) are used in forensic research due to psychoactive mimicry, others (e.g., ) target therapeutic pathways. Substituent choice directly dictates these divergent roles.
Preparation Methods
Hydrazine-Mediated Cyclization
The most widely reported method involves the cyclocondensation of cyclopentyl-substituted ketones with hydrazine. For example, cyclopentyl-(2-fluorophenyl)methanone reacts with excess hydrazine in aqueous media under reflux (130°C for 72 hours) to yield 3-cyclopentyl-1H-indazole with an 89% yield. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization and aromatization.
Key Conditions :
Acid-Catalyzed Modifications
Alternative protocols employ hydrochloric acid (HCl) as a catalyst to accelerate cyclization. A patent describes dissolving cyclopentyl-(2-fluorophenyl)methanone in hydrazine hydrate with 30% HCl, heated at 130°C for 1 hour. While faster, this method requires careful pH control to avoid side products like N-alkylated derivatives.
Direct Alkylation of 1H-Indazole
Sodium Hydride-Mediated Alkylation
A regioselective approach involves alkylating 1H-indazole with cyclopentyl bromide using sodium hydride (NaH) as a base. In anhydrous DMF, NaH deprotonates the indazole at the N1 position, enabling nucleophilic substitution with cyclopentyl bromide.
Procedure :
Phase-Transfer Catalysis
To enhance efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed. This method reduces reaction time to 12–24 hours and improves yields to 75% by facilitating interfacial electron transfer.
Silver(I)-Mediated Intramolecular C–H Amination
A novel method reported by ACS Omega utilizes silver(I) nitrate to mediate oxidative C–H amination of α-ketoester hydrazones. While primarily used for 3-substituted indazoles, this approach can be adapted for cyclopentyl derivatives by modifying the hydrazone precursor.
Mechanistic Insights :
-
Single Electron Transfer (SET) : Ag(I) oxidizes the hydrazone to a radical intermediate.
-
Cyclization : Intramolecular C–N bond formation yields the indazole core.
-
Rearomatization : Base-assisted deprotonation restores aromaticity.
Advantages :
-
Avoids pre-functionalized substrates.
-
Tolerates electron-withdrawing groups.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | 89% | 72 h | High (N1) | Moderate |
| NaH Alkylation | 54–68% | 18–24 h | Moderate (N1/N2) | High |
| Ag(I)-Mediated | 60–75% | 24 h | High (C3) | Low |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeOH/H2O = 70:30) confirms >95% purity for most methods.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competitive N2 alkylation remains a challenge. Using bulky bases (e.g., LDA) or polar aprotic solvents (e.g., DMSO) favors N1 selectivity.
Byproduct Formation
Hydrazine cyclization may yield dihydroindazole intermediates. Adding oxidizing agents (e.g., MnO2) during workup ensures full aromatization.
Industrial-Scale Considerations
The NaH-mediated alkylation is preferred for large-scale synthesis due to:
-
Cost-Effectiveness : Cyclopentyl bromide is commercially available.
Emerging Techniques
Q & A
Q. What are the common synthetic routes for 3-Cyclopentyl-1H-indazole, and how can reaction conditions be optimized?
The synthesis of 3-Cyclopentyl-1H-indazole typically involves cycloaddition or condensation reactions. A robust method includes the intramolecular [2 + 3] cycloaddition of diazo intermediates, which can yield unexpected products like 3,3-diphenyl-3H-indazole under mild conditions . Optimization strategies:
- Temperature control : Reactions performed at 60–80°C in polar aprotic solvents (e.g., DMF) enhance yield.
- Catalytic systems : Copper(I) iodide or palladium catalysts improve regioselectivity in cyclization steps .
- Purification : Silica gel chromatography or recrystallization (e.g., chloroform/methanol) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-Cyclopentyl-1H-indazole?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positioning. For example, aromatic protons in indazole derivatives appear as doublets (δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolves ambiguities in molecular geometry, such as dihedral angles between the indazole core and cyclopentyl group .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the biological activity and electronic properties of 3-Cyclopentyl-1H-indazole derivatives?
- Density-functional theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to correlate with reactivity or binding affinity .
- Molecular docking : Screens interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For indazoles, hydrophobic pockets often accommodate cyclopentyl substituents .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .
Q. How can researchers resolve contradictions in pharmacological data across studies on 3-Cyclopentyl-1H-indazole analogs?
- Meta-analysis : Systematically compare datasets (e.g., IC50 values) while controlling for variables like cell lines, assay protocols, and compound purity .
- Dose-response validation : Replicate conflicting results using standardized assays (e.g., radioligand binding for receptor affinity) .
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., halogen substitution) to isolate structure-activity relationships (SAR) .
Q. What strategies improve selectivity in SAR studies of 3-Cyclopentyl-1H-indazole derivatives?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4- or 6-position to enhance target specificity .
- Pharmacophore mapping : Identify critical binding motifs (e.g., hydrogen bond donors at N1) through comparative analysis of active/inactive analogs .
- Off-target screening : Use panels of related enzymes (e.g., kinase profiling) to assess selectivity and reduce polypharmacology risks .
Methodological Considerations
- Data reproducibility : Report detailed synthetic protocols (e.g., solvent ratios, catalyst loadings) and characterize intermediates .
- Crystallographic validation : Deposit X-ray data in repositories like the Cambridge Crystallographic Data Centre (CCDC) for peer validation .
- Ethical compliance : Adhere to institutional guidelines for in vitro and in vivo testing, particularly for derivatives with high bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
